molecular formula C18H16O4 B2395560 (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1689543-96-1

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B2395560
CAS RN: 1689543-96-1
M. Wt: 296.322
InChI Key: RZDQLZHFYWPQGC-YCRREMRBSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

Molecular-Electronic Structures and Supramolecular Aggregation

The molecules of certain derivatives, including those similar to (E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one, exhibit polarized molecular–electronic structures and form various supramolecular aggregates. These structures are characterized by intramolecular hydrogen bonds and can form simple chains or sheets based on the specific substituents and crystallization conditions, demonstrating the potential for designing molecular materials with tailored properties (Low et al., 2004).

Cytotoxic Neolignans and Potential Anticancer Applications

Research on related compounds has identified new neolignans with significant cytotoxic effects against cancer cell lines. These findings suggest that compounds structurally related to this compound may have potential as anticancer agents, particularly through inducing apoptosis via the mitochondrial pathway (Ma et al., 2017).

Chemical Synthesis and Reactions

The compound and its derivatives serve as key intermediates in various chemical reactions, including the formation of different polymorphs and crystalline structures. These reactions highlight the compound's utility in synthetic organic chemistry, especially in creating materials with specific molecular architectures (Yavari et al., 2006).

Structural Characterization and Computational Studies

Structural and computational studies of this compound derivatives have been conducted to understand their molecular geometry, electronic properties, and potential applications in biological systems. These studies include X-ray crystallography, DFT calculations, and analysis of intermolecular interactions, providing insights into their potential utility in medicinal chemistry and material science (Jayaraj & Desikan, 2020).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety data sheets provide information on the hazards associated with a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or effects. This could include in-depth studies on its mechanism of action, potential uses in medicine or industry, or environmental impact .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-20-15-7-5-14(6-8-15)16(19)9-3-13-4-10-17-18(11-13)22-12-21-17/h3-11H,2,12H2,1H3/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDQLZHFYWPQGC-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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